molecular formula C17H20N2O2S B5290651 N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]thiophene-2-carboxamide

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]thiophene-2-carboxamide

Cat. No.: B5290651
M. Wt: 316.4 g/mol
InChI Key: JQVBEHGMBZPRCY-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an aniline derivative, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the aniline derivative. One common method involves the condensation reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The aniline derivative can be synthesized through standard aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic amounts of reagents and solvent-free conditions to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring and the aniline derivative can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, an aniline derivative, and a carboxamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11(2)13-7-4-6-12(3)16(13)19-15(20)10-18-17(21)14-8-5-9-22-14/h4-9,11H,10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVBEHGMBZPRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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